1-Phenyl-2-azaspiro[3.4]octane

CNS Drug Discovery Muscarinic M4 Receptor SAR Studies

1-Phenyl-2-azaspiro[3.4]octane (CAS 1861773-14-9) is a spirocyclic secondary amine with the molecular formula C₁₃H₁₇N and a molecular weight of 187.28 g/mol. It features a rigid 2-azaspiro[3.4]octane core fused with a phenyl ring, a structural motif explored in CNS drug discovery for its conformational constraint and potential receptor binding properties.

Molecular Formula C13H17N
Molecular Weight 187.286
CAS No. 1861773-14-9
Cat. No. B2855090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-azaspiro[3.4]octane
CAS1861773-14-9
Molecular FormulaC13H17N
Molecular Weight187.286
Structural Identifiers
SMILESC1CCC2(C1)CNC2C3=CC=CC=C3
InChIInChI=1S/C13H17N/c1-2-6-11(7-3-1)12-13(10-14-12)8-4-5-9-13/h1-3,6-7,12,14H,4-5,8-10H2
InChIKeyXEVSADJJDHDHGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2-azaspiro[3.4]octane (CAS 1861773-14-9) for CNS and Spirocyclic SAR Research


1-Phenyl-2-azaspiro[3.4]octane (CAS 1861773-14-9) is a spirocyclic secondary amine with the molecular formula C₁₃H₁₇N and a molecular weight of 187.28 g/mol . It features a rigid 2-azaspiro[3.4]octane core fused with a phenyl ring, a structural motif explored in CNS drug discovery for its conformational constraint and potential receptor binding properties [1].

Why 1-Phenyl-2-azaspiro[3.4]octane Cannot Be Substituted with Other Azaspiro[3.4]octane Isomers or Simple Phenylamines


The 2-azaspiro[3.4]octane scaffold is not a single, interchangeable entity; its biological and physicochemical profile is highly dependent on the nitrogen position and substituents. As demonstrated in patent literature, 2-azaspiro[3.4]octane derivatives are optimized for specific receptor targets like the M4 muscarinic receptor [1], while other isomers (e.g., 1-, 5-, or 6-azaspiro[3.4]octane) or oxa-azaspiro variants are directed toward entirely different targets, including sigma receptors or the mitochondrial permeability transition pore (mPTP) [2]. The phenyl group on 1-Phenyl-2-azaspiro[3.4]octane further alters lipophilicity, basicity (pKa), and potential π-π stacking interactions, making its specific molecular weight of 187.28 g/mol and predicted pKa of 10.45 distinct from unsubstituted analogs (MW 111.18). Substituting with a generic spirocyclic amine risks invalidating structure-activity relationship (SAR) studies and negates any scaffold-specific intellectual property.

Quantitative Differentiation of 1-Phenyl-2-azaspiro[3.4]octane Against Closest Analogs


Nitrogen Position Specificity in the 2-Azaspiro[3.4]octane Scaffold for CNS Target Engagement

The 2-azaspiro[3.4]octane core is specifically claimed for its utility as an M4 muscarinic receptor agonist [1]. In contrast, other nitrogen positional isomers of the azaspiro[3.4]octane system (e.g., 1-aza, 5-aza, 6-aza) lack this specific M4 patent protection and have been explored for entirely different biological activities, such as SARS-CoV-2 3CL protease inhibition or as general CNS building blocks . 1-Phenyl-2-azaspiro[3.4]octane retains the 2-aza positioning, making it a direct building block for exploring M4-targeted SAR, unlike its positional isomers.

CNS Drug Discovery Muscarinic M4 Receptor SAR Studies

Phenyl Substitution Drives a Significant Increase in Molecular Weight and Lipophilicity Compared to Unsubstituted Azaspiro[3.4]octanes

The phenyl substituent on 1-Phenyl-2-azaspiro[3.4]octane increases its molecular weight by 68% and introduces a key aromatic moiety absent in unsubstituted azaspiro[3.4]octane analogs . This difference is critical for CNS drug design, where a higher fraction of sp³ hybridized carbons (Fsp³) and a balanced lipophilicity (predicted logP not available but implied by structural change) are key parameters for blood-brain barrier (BBB) penetration and target engagement. The unsubstituted 2-azaspiro[3.4]octane (MW 111.18) is a low-molecular-weight, highly polar amine, whereas the phenyl-substituted derivative enters a more drug-like chemical space suitable for lead optimization.

Medicinal Chemistry Physicochemical Properties BBB Permeability

Predicted Basicity (pKa 10.45) Differentiates from Isomeric and Oxa-Containing Spirocycles

The predicted pKa of 1-Phenyl-2-azaspiro[3.4]octane is 10.45 ± 0.40 , indicating it exists predominantly in a protonated, positively charged state at physiological pH (7.4). This contrasts with oxa-azaspiro analogs, where the introduction of an oxygen atom into the ring system lowers pKa and alters the compound's hydrogen-bonding capacity and pharmacokinetic profile [1]. The high pKa suggests stronger ionic interactions with negatively charged residues in biological targets, which can be a key differentiator for binding affinity in CNS receptors known to accommodate basic amines.

ADME Prediction Physicochemical Properties Salt Formation

Supply Chain and Purity Profile for Research-Grade Material

Commercially, 1-Phenyl-2-azaspiro[3.4]octane is available as a research chemical with a standard purity specification of 95% to 98% . In contrast, many simple azaspiro[3.4]octane isomers (e.g., 1-aza, 5-aza, 6-aza) are widely available from multiple suppliers, often at lower cost and higher volumes. The 1-phenyl-2-aza derivative occupies a niche, more advanced building block category, with limited commercial availability and longer lead times. This supply chain characteristic differentiates it as a specialized intermediate for focused SAR exploration rather than a commodity chemical for high-throughput screening.

Procurement Building Blocks Quality Control

Key Research Applications for 1-Phenyl-2-azaspiro[3.4]octane


Design and Synthesis of Novel M4 Muscarinic Receptor Agonists

Given the established use of the 2-azaspiro[3.4]octane scaffold in M4 agonist development, 1-Phenyl-2-azaspiro[3.4]octane serves as a critical starting material or advanced intermediate for synthesizing analogs that may improve upon the potency, selectivity, or pharmacokinetic properties of existing M4-targeted compounds [1]. The phenyl ring provides a handle for further functionalization to optimize binding affinity.

CNS Drug Discovery: Spirocyclic Building Block for Library Synthesis and Lead Optimization

The compound's rigid, three-dimensional spirocyclic core is valuable for generating compound libraries with high Fsp³ character, a known correlate of clinical success in CNS drugs [1]. Its distinct molecular weight and predicted basicity (pKa 10.45) position it as a 'lead-like' building block for programs aiming to explore new chemical space around basic amine pharmacophores.

Structure-Activity Relationship (SAR) Studies on Azaspiro[3.4]octane Isomers

For research groups investigating the broader azaspiro[3.4]octane scaffold, this compound provides a direct comparator to understand the impact of nitrogen position (2-aza vs. 1-, 5-, or 6-aza) and phenyl substitution on target engagement and selectivity [1]. It allows for a systematic exploration of how these structural variations influence in vitro and in vivo activity profiles.

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